molecular formula C15H13FN2S2 B5584017 4-[(4-Fluorophenyl)methylsulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidine

4-[(4-Fluorophenyl)methylsulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidine

Cat. No.: B5584017
M. Wt: 304.4 g/mol
InChI Key: YEXABKUJFKDQNB-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)methylsulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core with a 4-fluorophenylmethylsulfanyl substituent at the 4-position and two methyl groups at the 5 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluorophenyl)methylsulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidine typically involves the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as thiourea and α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the 4-Fluorophenylmethylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the thieno[2,3-d]pyrimidine core with 4-fluorophenylmethylthiol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluorophenyl)methylsulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Modified thioether derivatives.

    Substitution: Various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 4-[(4-Fluorophenyl)methylsulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Fluorophenyl)methylsulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications in medicinal chemistry and material science, where such properties are crucial for activity and performance.

Properties

IUPAC Name

4-[(4-fluorophenyl)methylsulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2S2/c1-9-10(2)20-15-13(9)14(17-8-18-15)19-7-11-3-5-12(16)6-4-11/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXABKUJFKDQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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